molecular formula C20H26Cl2N4O3S B1141387 1-[4-[5-chloro-4-(3,5-dimethylpyridin-2-yl)pyridin-2-yl]piperazin-1-yl]-3-methylsulfonylpropan-1-one;hydrochloride CAS No. 1613439-62-5

1-[4-[5-chloro-4-(3,5-dimethylpyridin-2-yl)pyridin-2-yl]piperazin-1-yl]-3-methylsulfonylpropan-1-one;hydrochloride

Cat. No.: B1141387
CAS No.: 1613439-62-5
M. Wt: 473.413
InChI Key: GULNFUQAVPTTQV-UHFFFAOYSA-N
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Description

PF-05274857 hydrochloride is a potent, orally active, selective Smoothened (Smo) antagonist that is permeable through the blood-brain barrier. It has significant research potential in various tumors, including brain tumors and brain metastases driven by activated Hedgehog (Hh) pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PF-05274857 hydrochloride involves multiple steps, including the formation of the core structure and subsequent functionalization. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving piperazine and bipyridine derivatives .

Industrial Production Methods

Industrial production methods for PF-05274857 hydrochloride are also proprietary. Typically, large-scale production involves optimization of the synthetic route to ensure high yield and purity. The compound is then purified using standard techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

PF-05274857 hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups .

Scientific Research Applications

PF-05274857 hydrochloride has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PF-05274857 hydrochloride is unique due to its high potency, selectivity, and ability to permeate the blood-brain barrier. This makes it particularly valuable for research in brain tumors and brain metastases driven by activated Hh pathways .

Biological Activity

The compound 1-[4-[5-chloro-4-(3,5-dimethylpyridin-2-yl)pyridin-2-yl]piperazin-1-yl]-3-methylsulfonylpropan-1-one; hydrochloride , commonly referred to as PF-5274857 hydrochloride, is a piperazine derivative notable for its diverse biological activities. Its structure includes a piperazine ring, multiple aromatic systems, and a sulfonyl group, which contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, interactions, and potential therapeutic applications.

Molecular Structure

The molecular formula for PF-5274857 is C20H25ClN4O3SHClC_{20}H_{25}ClN_{4}O_{3}S\cdot HCl with a molecular weight of approximately 473.42 g/mol . The compound features:

  • A piperazine moiety that is crucial for its biological activity.
  • Chloro and methyl groups on the pyridine rings that enhance pharmacological properties.

PF-5274857 acts primarily as a selective antagonist of the Smoothened (Smo) receptor in the Hedgehog (Hh) signaling pathway. This pathway is critical in various developmental processes and is implicated in several cancers. The compound demonstrates an IC50 of 5.8 nM and a Ki of 4.6 nM , indicating potent inhibition of Smo activity.

Anticancer Activity

The inhibition of the Hh signaling pathway positions PF-5274857 as a potential therapeutic agent in cancer treatment, particularly in tumors driven by aberrant Hh signaling. Studies have shown that compounds targeting this pathway can suppress tumor growth in various cancer models.

Structure-Activity Relationship (SAR)

Research has highlighted the importance of structural modifications in enhancing the biological activity of piperazine derivatives. The presence of chloro and methyl groups on the pyridine rings has been associated with improved binding affinity and selectivity towards biological targets .

Compound NameStructure FeaturesUnique Properties
PF-5274857Piperazine core with chloro and methyl substitutionsSelective Smo antagonist
Similar CompoundsVaries in substitutionsDifferent receptor binding profiles

In Vivo Studies

In vivo studies assessing PF-5274857's efficacy against tumors have shown promising results. For instance, administration in murine models demonstrated significant tumor regression associated with reduced Hh pathway activity.

Comparative Analysis

Comparative studies with other piperazine derivatives have illustrated that modifications at specific positions can lead to variations in potency and selectivity. For example, compounds with different substituents on the piperazine ring showed diverse inhibitory profiles against Smo .

Properties

IUPAC Name

1-[4-[5-chloro-4-(3,5-dimethylpyridin-2-yl)pyridin-2-yl]piperazin-1-yl]-3-methylsulfonylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN4O3S.ClH/c1-14-10-15(2)20(23-12-14)16-11-18(22-13-17(16)21)24-5-7-25(8-6-24)19(26)4-9-29(3,27)28;/h10-13H,4-9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GULNFUQAVPTTQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C2=CC(=NC=C2Cl)N3CCN(CC3)C(=O)CCS(=O)(=O)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26Cl2N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-[5-chloro-4-(3,5-dimethylpyridin-2-yl)pyridin-2-yl]piperazin-1-yl]-3-methylsulfonylpropan-1-one;hydrochloride
Reactant of Route 2
1-[4-[5-chloro-4-(3,5-dimethylpyridin-2-yl)pyridin-2-yl]piperazin-1-yl]-3-methylsulfonylpropan-1-one;hydrochloride
Reactant of Route 3
Reactant of Route 3
1-[4-[5-chloro-4-(3,5-dimethylpyridin-2-yl)pyridin-2-yl]piperazin-1-yl]-3-methylsulfonylpropan-1-one;hydrochloride
Reactant of Route 4
Reactant of Route 4
1-[4-[5-chloro-4-(3,5-dimethylpyridin-2-yl)pyridin-2-yl]piperazin-1-yl]-3-methylsulfonylpropan-1-one;hydrochloride
Reactant of Route 5
Reactant of Route 5
1-[4-[5-chloro-4-(3,5-dimethylpyridin-2-yl)pyridin-2-yl]piperazin-1-yl]-3-methylsulfonylpropan-1-one;hydrochloride
Reactant of Route 6
Reactant of Route 6
1-[4-[5-chloro-4-(3,5-dimethylpyridin-2-yl)pyridin-2-yl]piperazin-1-yl]-3-methylsulfonylpropan-1-one;hydrochloride

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